Methyl 3-cyano-4-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyano-4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H6F3NO2. It is a derivative of benzoic acid, featuring a cyano group at the 3-position and a trifluoromethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-4-(trifluoromethyl)benzoate typically involves the esterification of 3-cyano-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: 3-cyano-4-(trifluoromethyl)benzoic acid.
Reduction: 3-amino-4-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Methyl 3-cyano-4-(trifluoromethyl)benzoate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 3-cyano-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Methyl 4-fluorobenzoate: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
Methyl 4-(trifluoromethyl)benzoate: Lacks the cyano group, making it less versatile in certain reactions.
Ethyl 4-(trifluoromethyl)benzoate: An ethyl ester variant with similar properties but different reactivity due to the ethyl group.
Uniqueness: Methyl 3-cyano-4-(trifluoromethyl)benzoate is unique due to the presence of both the cyano and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C10H6F3NO2 |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
methyl 3-cyano-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)6-2-3-8(10(11,12)13)7(4-6)5-14/h2-4H,1H3 |
InChI Key |
MGMYERWRGQDIKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.